Incanumine

Description

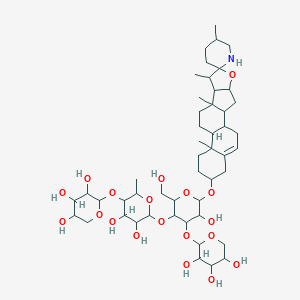

Incanumine is a steroidal alkaloid glycoside isolated from Solanum incanum L., a plant species within the Solanaceae family. Computational studies highlight its high binding affinity to Mpro (ΔG = −9.8 kcal/mol), positioning it as a promising candidate for further antiviral drug development .

Properties

CAS No. |

128585-03-5 |

|---|---|

Molecular Formula |

C49H79NO19 |

Molecular Weight |

986.1 g/mol |

IUPAC Name |

2-[4,5-dihydroxy-6-[5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C49H79NO19/c1-20-8-13-49(50-16-20)21(2)32-30(69-49)15-27-25-7-6-23-14-24(9-11-47(23,4)26(25)10-12-48(27,32)5)64-46-39(60)42(68-44-37(58)34(55)29(53)19-62-44)41(31(17-51)65-46)67-45-38(59)35(56)40(22(3)63-45)66-43-36(57)33(54)28(52)18-61-43/h6,20-22,24-46,50-60H,7-19H2,1-5H3 |

InChI Key |

JUIQDBJRSFBVFU-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)C)C)C)NC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)C)C)C)NC1 |

Synonyms |

incanumine O(3)-(beta-xylopyranosyl-(1-3(Glu))-(beta-xylopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4(Glu)))-beta-glucopyranosyl)-solasodine |

Origin of Product |

United States |

Comparison with Similar Compounds

Binding Affinities and Structural Interactions

Table 1: Binding Energies (ΔG) and Key Interactions

- This compound vs. Solaradixine: While both exhibit high binding energies, this compound interacts with catalytic residues (His41, Glu166) and substrate-binding residues (Phe140, Asn142).

- This compound vs. Delphinidin Derivatives : Delphinidin-3-glucoside shows superior binding energy (−10.2 kcal/mol) due to additional hydrogen bonds with Thr26 and hydrophobic interactions with Pro168, which this compound lacks .

Molecular Dynamics (MD) Stability Metrics

Table 2: MD Simulation Parameters (100 ns)

| Compound | Avg. RMSD (Å) | Avg. Rg (Å) | SASA (Ų) | MolSA (Ų) |

|---|---|---|---|---|

| This compound | 2.4 | 22.3 | 14,660 | 14,620 |

| Solaradixine | 2.1 | 22.3 | 14,387 | 14,346 |

| APO (Mpro alone) | 3.4 | 21.9 | 14,312 | 13,950 |

Functional Implications

- Inhibition Mechanism : this compound and Solaradixine bind to the same Mpro site as the irreversible inhibitor N3, but Delphinidin-3-glucoside displaces N3 more effectively due to its stronger interactions with catalytic residues .

- pH Sensitivity : Delphinidin derivatives maintain binding efficacy across varying pH levels, unlike this compound, which may lose activity under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.